molecular formula C10H8FIN2O2 B596022 Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1334499-86-3

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B596022
M. Wt: 334.089
InChI Key: WHTZWVMGSRHIIE-UHFFFAOYSA-N
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Description

“Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate” is a chemical compound with the empirical formula C7H4FIN2 . It’s a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Antibacterial Properties

A series of compounds, including derivatives similar to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, demonstrated antibacterial activity in vitro. For instance, in a study by Toja et al. (1986), the synthesis of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate revealed antibacterial properties in one of the compounds (Toja et al., 1986).

Synthesis and Transformation

The synthesis and transformation of compounds related to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate have been explored in several studies. For example, Kaigorodova et al. (2004) investigated the reactions of 2,5-dimethoxytetrahydrofuran with 3-aminothieno[2,3-b]pyridines, leading to various substituted 3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridines (Kaigorodova et al., 2004).

Novel Synthesis Methods

New methods for synthesizing related compounds have been developed. For instance, a study by Zhu et al. (2003) demonstrated an expedient phosphine-catalyzed [4 + 2] annulation, synthesizing highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate (Zhu et al., 2003).

Antioxidant Activity

R. Zaki et al. (2017) synthesized ethyl 4,6-dimethyl-3-(pyrrol-1-yl) selenolo[2,3-b]pyridine-2-carboxylate, a compound structurally similar to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, and found that some of its derivatives showed remarkable antioxidant activity compared to ascorbic acid (Zaki et al., 2017).

Pro-cognitive Properties

A virtual screening study by Staroń et al. (2019) identified a structurally related compound, which showed promise as a novel antipsychotic or antidepressant with pro-cognitive properties (Staroń et al., 2019).

Supramolecular Aggregation

Suresh et al. (2007) studied the polysubstituted pyridines related to Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which adopt nearly planar structures and exhibit supramolecular aggregation through various interactions (Suresh et al., 2007).

properties

IUPAC Name

ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FIN2O2/c1-2-16-10(15)8-7(12)6-3-5(11)4-13-9(6)14-8/h3-4H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHTZWVMGSRHIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30721014
Record name Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

CAS RN

1334499-86-3
Record name 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-fluoro-3-iodo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334499-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30721014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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